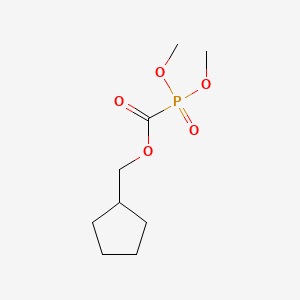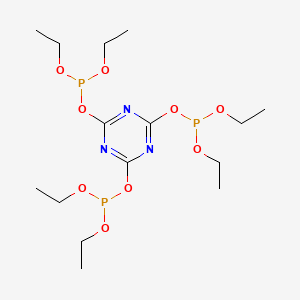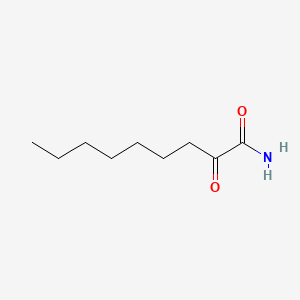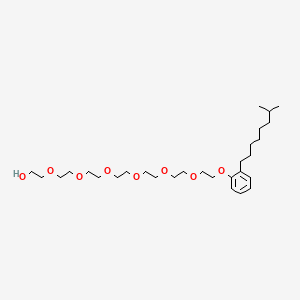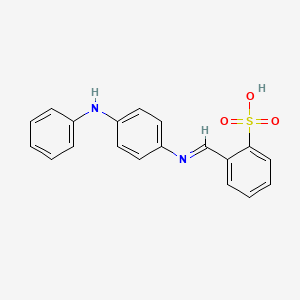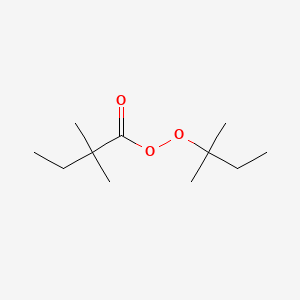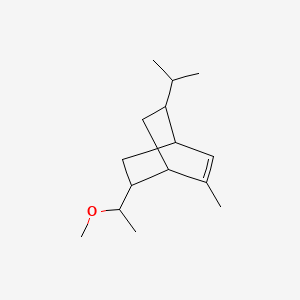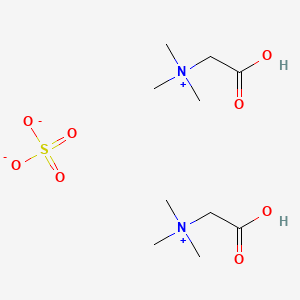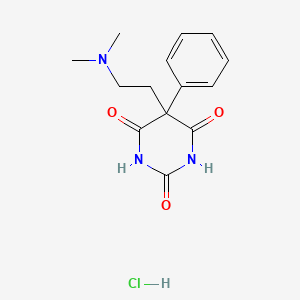
1,4-Anhydro-D-glucitol (Z)-6-(13-docosenoate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Anhydro-D-glucitol (Z)-6-(13-docosenoate) is a complex organic compound that combines a sugar derivative with a long-chain fatty acid ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Anhydro-D-glucitol (Z)-6-(13-docosenoate) typically involves the esterification of 1,4-Anhydro-D-glucitol with (Z)-13-docosenoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Anhydro-D-glucitol (Z)-6-(13-docosenoate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted esters or ethers.
Wissenschaftliche Forschungsanwendungen
1,4-Anhydro-D-glucitol (Z)-6-(13-docosenoate) has several scientific research applications:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its potential role in cellular metabolism and signaling pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of biodegradable polymers and surfactants.
Wirkmechanismus
The mechanism of action of 1,4-Anhydro-D-glucitol (Z)-6-(13-docosenoate) involves its interaction with specific molecular targets and pathways. In biological systems, the compound may interact with enzymes involved in lipid metabolism, influencing cellular processes such as signal transduction and energy production. The ester group can be hydrolyzed by esterases, releasing the active components that exert their effects on target cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Anhydro-D-glucitol (Z)-6-(9-octadecenoate): Similar structure but with a shorter fatty acid chain.
1,4-Anhydro-D-glucitol (Z)-6-(15-tetracosenoate): Similar structure but with a longer fatty acid chain.
Uniqueness
1,4-Anhydro-D-glucitol (Z)-6-(13-docosenoate) is unique due to its specific combination of a sugar derivative and a long-chain unsaturated fatty acid ester. This unique structure imparts distinct physicochemical properties, making it suitable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
94442-21-4 |
|---|---|
Molekularformel |
C28H52O6 |
Molekulargewicht |
484.7 g/mol |
IUPAC-Name |
[(2R)-2-[(2R,3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] (Z)-docos-13-enoate |
InChI |
InChI=1S/C28H52O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-26(31)33-23-25(30)28-27(32)24(29)22-34-28/h9-10,24-25,27-30,32H,2-8,11-23H2,1H3/b10-9-/t24-,25+,27+,28+/m0/s1 |
InChI-Schlüssel |
NCAAFHNQPBZEEI-ISIURYSUSA-N |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCCCCCC(=O)OC[C@H]([C@@H]1[C@@H]([C@H](CO1)O)O)O |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCCCCCC(=O)OCC(C1C(C(CO1)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


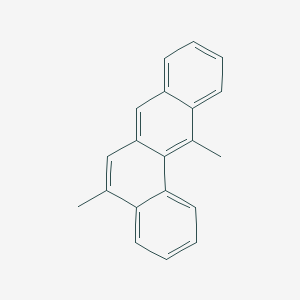

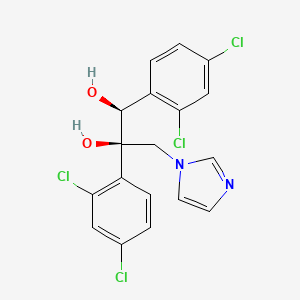
![1-[[2-[(2-Aminoethyl)amino]ethyl]amino]-3-phenoxypropan-2-OL](/img/structure/B12671266.png)
